![molecular formula C20H22N2O3 B5558554 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

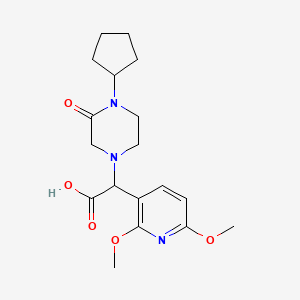

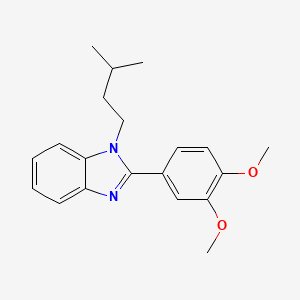

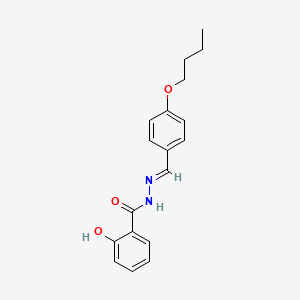

The synthesis of compounds similar to 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine typically involves ring opening followed by ring closure reactions, as well as condensation processes with various reagents. For instance, Halim & Ibrahim (2022) described the synthesis of a novel compound through ring opening and closure reactions, emphasizing the importance of precise reactant selection and conditions for successful synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often determined using various spectroscopic and crystallographic techniques. Ozdemir et al. (2015) highlighted the use of FT-IR, NMR, and X-ray diffraction methods to characterize the molecular structure of a heterocyclic compound, underscoring the utility of these methods in confirming molecular configurations (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine can vary widely, depending on the functional groups present and the reaction conditions. These compounds often participate in nucleophilic substitution, addition reactions, and cyclization processes, which can significantly alter their chemical properties. For example, Moustafa & Girgis (2007) detailed the synthesis and structural determination of compounds through X-ray data, which illustrates the complex nature of the reactions these compounds can undergo (Moustafa & Girgis, 2007).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. The synthesis and characterization of glassy organic compounds by Zarins et al. (2020) provide insight into the thermal and luminescent properties, which are essential for understanding the material's applicability in light-emitting devices (Zarins et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is vital for the potential application of these compounds. Research by Elangovan et al. (2021) on the synthesis, structural investigation, and antimicrobial activity of novel synthesized compounds contributes to this understanding by exploring the compounds' reactivity and potential biological activity (Elangovan et al., 2021).

Wissenschaftliche Forschungsanwendungen

Photoinduced Direct 4-Pyridination

Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been achieved using photo-irradiation, highlighting a method for constructing biologically active molecules with 4-pyridine substructures. This approach is particularly effective for benzylic C(sp3)–H bonds and does not affect polar functional groups, enabling the formation of sterically hindered bonds between alkylaromatics and 4-pyridine, suggesting potential applications in the development of complex organic molecules (Hoshikawa & Inoue, 2013).

Corrosion Inhibition

A Schiff base derivative with pyridine rings has shown significant corrosion inhibition properties on Q235 mild steel in acidic conditions, demonstrating applications in material protection and longevity. The study utilized weight loss experiments, potentiodynamic polarization, and electrochemical impedance spectroscopy methods to establish its efficiency as a mixed-type inhibitor, which follows Langmuir adsorption isotherm (Ji et al., 2016).

Synthesis and Structural Investigation

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids were synthesized and structurally investigated, highlighting their potential in affecting the photophysical properties of metals through coordination. This research offers insights into the design and synthesis of materials with specific photophysical and intermolecular interaction properties (Tzimopoulos et al., 2010).

Catalytic Oxidation

The study on catalytic oxidation of methyl aromatics with molecular oxygen using 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst highlights its higher activity compared to other pyridine analogues. This research demonstrates the potential application of DMAP in selective oxidation processes, providing a pathway for the efficient transformation of methyl aromatics into valuable chemical products (Zhang et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-20(12-15-3-4-17-18(11-15)25-14-24-17)7-2-10-22(13-20)19(23)16-5-8-21-9-6-16/h3-6,8-9,11H,2,7,10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWPDIRGZXNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CC=NC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)